molecular formula C8H18N2 B1314036 2-(Piperidin-1-yl)propan-1-amine CAS No. 54151-70-1

2-(Piperidin-1-yl)propan-1-amine

Cat. No.: B1314036
CAS No.: 54151-70-1
M. Wt: 142.24 g/mol
InChI Key: UNIIVAXJUCKZHT-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)propan-1-amine is an organic compound featuring a piperidine ring attached to a propan-1-amine moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom, imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its structure. For example, some piperidine derivatives act as competitive antagonists of acetylcholine at cholinergic receptors

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers

Result of Action

The result of a compound’s action depends on its targets, mode of action, and the biochemical pathways it affects. For example, some piperidine derivatives have been found to have powerful antioxidant action

Biochemical Analysis

Biochemical Properties

2-(Piperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and cholinesterase enzymes involves the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels. This interaction is essential for its potential therapeutic applications in treating neurological disorders.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by upregulating or downregulating specific genes, thereby affecting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase enzymes . By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. This mechanism is crucial for its potential use in treating conditions such as Alzheimer’s disease, where cholinesterase inhibition can help alleviate symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it has been observed to have therapeutic effects, such as improved cognitive function and reduced symptoms of neurological disorders. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized in the liver through enzymatic reactions, including oxidation and conjugation. These metabolic processes result in the formation of metabolites that are subsequently excreted from the body. The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . It is transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . It has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The localization of this compound within specific subcellular compartments is crucial for its activity and function, as it allows the compound to interact with target biomolecules effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)propan-1-amine typically involves the reaction of piperidine with 1-bromo-2-propanamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction proceeds as follows:

Piperidine+1-bromo-2-propanamineThis compound+HBr\text{Piperidine} + \text{1-bromo-2-propanamine} \rightarrow \text{this compound} + \text{HBr} Piperidine+1-bromo-2-propanamine→this compound+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(Piperidin-1-yl)propan-1-amine finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

    1-(3-Aminopropyl)piperidine: Similar structure but with the amine group on the third carbon of the propyl chain.

    Piperidine: The parent compound without the propan-1-amine moiety.

    N-Methylpiperidine: A methyl-substituted derivative of piperidine.

Uniqueness: 2-(Piperidin-1-yl)propan-1-amine is unique due to the specific positioning of the amine group on the propyl chain, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-piperidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIIVAXJUCKZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498971
Record name 2-(Piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-70-1
Record name 2-(Piperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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